N-(4-ethoxyphenyl)-3-[(4-ethylphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide
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Description
N-(4-ethoxyphenyl)-3-[(4-ethylphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide is a useful research compound. Its molecular formula is C22H24N2O4S2 and its molecular weight is 444.56. The purity is usually 95%.
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Scientific Research Applications
Synthesis Techniques
The synthesis of thiophene derivatives, including compounds structurally related to N-(4-ethoxyphenyl)-3-[(4-ethylphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide, employs various innovative approaches. For instance, a four-component Gewald reaction facilitated by water and triethylamine enables the efficient room-temperature formation of 2-amino-3-carboxamide derivatives of thiophene, showcasing the potential for creating similar complex molecules through facile synthetic routes (Abaee & Cheraghi, 2013). Additionally, the synthesis of α,β-unsaturated N-methoxy-N-methylamides from phenyl(N-methoxy-N-methylcarbamoylmethyl)sulfoxide highlights another method of generating structurally intricate thiophene derivatives (Beney, Boumendjel, & Mariotte, 1998).
Antimicrobial and Antifungal Applications
Thiophene derivatives exhibit significant antimicrobial and antifungal activities. Research on new approaches for synthesizing thiazoles and their fused derivatives with thiophene components has identified compounds with in vitro antimicrobial activity against bacterial and fungal isolates, including E. coli, Xanthomonas citri, Aspergillus fumigatus, Rhizoctonia solani, and Fusarium oxysporum (Wardkhan et al., 2008). Similarly, novel cycloalkylthiophene-Schiff bases and their metal complexes have been synthesized, displaying antibacterial activity against various pathogenic strains and antifungal activity against Candida albicans (Altundas et al., 2010).
Biological Activity and Selectivity
Certain thiophene-3-carboxamide derivatives exhibit pronounced anti-proliferative activity and selectivity towards tumor cells, demonstrating the potential of thiophene derivatives as novel tumor-selective compounds. This selectivity is particularly noted in leukemia/lymphoma, prostate, kidney, and hepatoma tumor cell lines (Thomas et al., 2017).
Properties
IUPAC Name |
N-(4-ethoxyphenyl)-3-[(4-ethylphenyl)-methylsulfamoyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O4S2/c1-4-16-6-10-18(11-7-16)24(3)30(26,27)20-14-15-29-21(20)22(25)23-17-8-12-19(13-9-17)28-5-2/h6-15H,4-5H2,1-3H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HITLLLWATWLBBT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N(C)S(=O)(=O)C2=C(SC=C2)C(=O)NC3=CC=C(C=C3)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.